VPC-3033

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

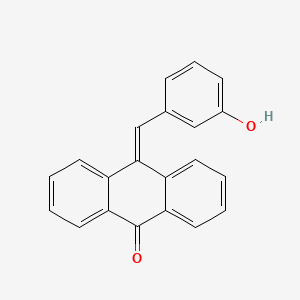

C21H14O2 |

|---|---|

分子量 |

298.3 g/mol |

IUPAC名 |

10-[(3-hydroxyphenyl)methylidene]anthracen-9-one |

InChI |

InChI=1S/C21H14O2/c22-15-7-5-6-14(12-15)13-20-16-8-1-3-10-18(16)21(23)19-11-4-2-9-17(19)20/h1-13,22H |

InChIキー |

KGQNBZACENOOOR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)O)C4=CC=CC=C4C2=O |

製品の起源 |

United States |

Foundational & Exploratory

The Mechanism of Action of VPC-3033: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-3033 is a novel small molecule antagonist of the androgen receptor (AR), a key driver in the progression of prostate cancer.[1][2] Developed as a potential therapeutic for advanced prostate cancer, particularly castration-resistant prostate cancer (CRPC), this compound exhibits a multi-faceted mechanism of action that distinguishes it from earlier generations of anti-androgen therapies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by experimental data, detailed protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism: competitive inhibition of the androgen receptor and subsequent induction of its degradation. This dual action not only prevents the activation of the AR by androgens but also reduces the total cellular pool of the receptor, thereby providing a more profound and sustained inhibition of AR signaling.

Androgen Receptor Antagonism

This compound acts as a direct competitive antagonist of the androgen receptor. It binds to the hormone-binding pocket (HBP) of the AR, the same site where endogenous androgens like dihydrotestosterone (DHT) bind.[3] By occupying this pocket, this compound prevents the conformational changes in the AR that are necessary for its activation and subsequent translocation to the nucleus.

Inhibition of AR Transcriptional Activity

Upon binding to the AR, this compound effectively inhibits its transcriptional activity.[1][2] This has been demonstrated through reporter gene assays where this compound was shown to suppress the expression of genes regulated by androgen response elements (AREs). This inhibition of transcriptional activity is a direct consequence of its antagonistic binding to the AR, preventing the recruitment of co-activators and the initiation of gene transcription.

Induction of Androgen Receptor Degradation

A key feature of this compound's mechanism of action is its ability to induce the degradation of the androgen receptor.[1][2] Unlike some other AR antagonists that merely block the receptor's function, this compound marks the AR for destruction by the cellular protein degradation machinery. This leads to a significant reduction in the overall levels of AR protein within the cancer cells. The degradation of the AR is mediated by the ubiquitin-proteasome pathway.[4][5][6][7][8] While the specific E3 ubiquitin ligase complex involved in this compound-mediated AR degradation has not been fully elucidated in the provided search results, the process is consistent with the established mechanisms of targeted protein degradation.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity.

| Parameter | Value | Cell Line/System | Reference |

| DHT Replacement Potency (IC50) | 0.625 - 2.5 µM | Not specified | [1][2] |

| AR Transcriptional Activity Inhibition (IC50) | 0.3 µM | Not specified | [1][2] |

Signaling and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action of this compound.

Caption: Experimental workflows for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Androgen Receptor Competitive Binding Assay

Objective: To determine the ability of this compound to compete with the natural ligand DHT for binding to the androgen receptor.

Materials:

-

Prostate cancer cells expressing AR (e.g., LNCaP)

-

Radiolabeled DHT (e.g., [3H]-DHT)

-

This compound

-

Lysis buffer

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Cell Lysate Preparation:

-

Culture LNCaP cells to 80-90% confluency.

-

Harvest cells and wash with cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the AR.

-

-

Competition Binding:

-

In a multi-well plate, add a constant concentration of radiolabeled DHT to each well.

-

Add increasing concentrations of this compound or a vehicle control to the wells.

-

Add the cell lysate to each well and incubate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Separate the AR-bound radiolabeled DHT from the free radiolabeled DHT using a method such as dextran-coated charcoal or filtration.

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound radiolabeled DHT against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of radiolabeled DHT to the AR.

-

AR Transcriptional Activity Assay

Objective: To measure the effect of this compound on the transcriptional activity of the androgen receptor.

Materials:

-

MDA-kb2 cell line (stably transfected with an MMTV promoter-driven luciferase reporter gene)

-

DHT

-

This compound

-

Cell culture medium

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Culture and Seeding:

-

Culture MDA-kb2 cells in appropriate medium.

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with a constant concentration of DHT to induce AR transcriptional activity.

-

Concurrently, treat the cells with increasing concentrations of this compound or a vehicle control.

-

Incubate the cells for 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., total protein concentration).

-

Plot the percentage of AR transcriptional activity against the concentration of this compound.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the DHT-induced luciferase activity.

-

AR Degradation Assay (Western Blot)

Objective: To determine the effect of this compound on the protein levels of the androgen receptor.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP)

-

This compound

-

Cell culture medium

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against AR

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Culture prostate cancer cells to a suitable confluency.

-

Treat the cells with a specific concentration of this compound for various time points (e.g., 0, 4, 8, 12, 24 hours) or with increasing concentrations of this compound for a fixed time point.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in lysis buffer and collect the total protein.

-

Quantify the protein concentration using a standard protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative AR protein levels.

-

Conclusion

This compound represents a significant advancement in the development of androgen receptor antagonists. Its dual mechanism of action, combining competitive inhibition of AR with the induction of its degradation, offers a more comprehensive and potentially more durable suppression of AR signaling. This is particularly relevant in the context of castration-resistant prostate cancer, where resistance to conventional anti-androgen therapies often emerges. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to further characterize and develop this promising class of therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

The Discovery and Synthesis of VPC-3033: A Novel Androgen Receptor Antagonist for Advanced Prostate Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-3033 is a novel, non-steroidal small molecule that has emerged as a potent antagonist of the Androgen Receptor (AR). Its unique mechanism of action, which includes both inhibition of AR transcriptional activity and induction of AR protein degradation, positions it as a promising therapeutic candidate for the treatment of advanced prostate cancer, particularly in cases that have developed resistance to current anti-androgen therapies like enzalutamide. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, including detailed experimental protocols and a summary of its biological activity.

Discovery of this compound

The discovery of this compound was the result of a systematic drug discovery campaign that combined computational modeling with experimental screening to identify novel chemical scaffolds targeting the androgen receptor. The process began with the virtual screening of a large compound library against the ligand-binding domain (LBD) of the AR. This was followed by a series of biological assays to validate the in silico hits and identify compounds with the desired antagonistic activity.

This compound, a 10-benzylidene-10H-anthracen-9-one derivative, was identified as a lead compound from this screening process.[1] It demonstrated strong potency in displacing dihydrotestosterone (DHT) from the AR and effectively inhibited AR transcriptional activity.[1][2] Notably, this compound also induced significant degradation of the AR protein, a mechanism distinct from many existing AR antagonists.[1][2]

Drug Discovery Workflow

The discovery of this compound followed a typical workflow for the identification of small molecule inhibitors. This multi-step process is outlined in the diagram below.

Synthesis of this compound

This compound belongs to the class of 10-benzylidene-10H-anthracen-9-ones. The general synthesis of these compounds involves a base-catalyzed aldol condensation between anthrone and a substituted benzaldehyde.

General Synthetic Protocol

A solution of anthrone and a substituted benzaldehyde (1:1 molar ratio) in a suitable solvent, such as ethanol or acetic acid, is treated with a catalytic amount of a base, typically piperidine or sodium hydroxide. The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

Note: The specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature. The above represents a general method for the synthesis of the 10-benzylidene-10H-anthracen-9-one scaffold.

Biological Activity and Data Presentation

This compound has demonstrated significant activity in a range of preclinical assays, highlighting its potential as a potent AR antagonist. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | IC50 (µM) | Reference |

| AR Transcriptional Activity | LNCaP | 0.3 | [3] |

| DHT Competition Binding | - | 0.625 - 2.5 | [3] |

| Cell Viability | LNCaP | ~1-5 | [4][5] |

| Cell Viability | Enzalutamide-Resistant LNCaP | ~5-10 | [6][7] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Conditions | Reference |

| Clearance | Rapid | In vivo mouse model | [2] |

| Major Metabolite | Glucuronide conjugate | In vivo mouse model | [2] |

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound exerts its effects by targeting the androgen receptor signaling pathway, which plays a crucial role in the growth and survival of prostate cancer cells. The diagram below illustrates the canonical AR signaling pathway and the points of intervention for antagonists like this compound.

In the absence of a ligand, the androgen receptor (AR) is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an androgen, such as dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and survival. This compound disrupts this pathway by competitively binding to the AR, preventing its activation and nuclear translocation. Furthermore, it promotes the degradation of the AR protein, reducing the overall levels of the receptor available for signaling.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the activity of this compound.

AR Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.

Materials:

-

Prostate cancer cell line expressing AR (e.g., LNCaP)

-

AR-responsive luciferase reporter plasmid (e.g., pGL3-PSA-Luc)

-

Control Renilla luciferase plasmid (e.g., pRL-TK)

-

Transfection reagent

-

Cell culture medium and supplements

-

Dihydrotestosterone (DHT)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Seed LNCaP cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with a fresh medium containing different concentrations of this compound or vehicle control (DMSO).

-

After a 1-hour pre-incubation with the compound, stimulate the cells with 0.1 nM DHT.

-

Incubate the cells for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

-

Calculate the percent inhibition of AR transcriptional activity for each concentration of this compound and determine the IC50 value.[2][8]

DHT Competition Binding Assay

This assay determines the ability of a compound to compete with the natural ligand, DHT, for binding to the androgen receptor.

Materials:

-

Purified recombinant human AR protein

-

[³H]-DHT (radiolabeled dihydrotestosterone)

-

This compound

-

Scintillation fluid

-

Scintillation counter

-

Assay buffer (e.g., TEG buffer with protease inhibitors)

Protocol:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the purified AR protein, a fixed concentration of [³H]-DHT (typically at its Kd), and the different concentrations of this compound or vehicle control.

-

Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separate the bound from the unbound [³H]-DHT using a method such as dextran-coated charcoal or a filter-binding assay.

-

Add scintillation fluid to the wells containing the bound [³H]-DHT.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percent displacement of [³H]-DHT for each concentration of this compound and determine the IC50 value.[9][10][11]

Cell Viability Assay (MTT or CellTiter-Glo® Assay)

This assay assesses the effect of a compound on the proliferation and viability of cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, enzalutamide-resistant LNCaP)

-

Cell culture medium and supplements

-

This compound

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Spectrophotometer or luminometer

Protocol:

-

Seed the prostate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.

-

Calculate the percent cell viability for each concentration of this compound relative to the vehicle-treated control cells and determine the IC50 value.[12]

Conclusion and Future Directions

This compound represents a significant advancement in the development of androgen receptor antagonists. Its dual mechanism of action, involving both the inhibition of AR transcriptional activity and the promotion of AR degradation, offers a potential advantage over existing therapies, particularly in the context of drug resistance. The preclinical data summarized in this guide highlight the potent anti-cancer activity of this compound in both androgen-sensitive and enzalutamide-resistant prostate cancer models.

Further research is warranted to fully elucidate the molecular details of this compound's interaction with the androgen receptor and the downstream consequences of its action. In vivo efficacy studies in various preclinical models of advanced prostate cancer, along with comprehensive toxicology and pharmacokinetic profiling, will be crucial for its continued development as a potential therapeutic agent for patients with advanced prostate cancer.

References

- 1. In vivo bioavailability and pharmacokinetics of a c-MYC antisense phosphorodiamidate morpholino oligomer, AVI-4126, in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN102304159B - Method for preparing albiflorin and paeoniflorin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Critical role of androgen receptor level in prostate cancer cell resistance to new generation antiandrogen enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 9. policycommons.net [policycommons.net]

- 10. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of novel enzalutamide-resistant cells: upregulation of testis-specific Y-encoded protein gene promotes the expression of androgen receptor splicing variant 7 - Seki - Translational Cancer Research [tcr.amegroups.org]

- 12. researchgate.net [researchgate.net]

The Role of VPC-3033 in Prostate Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, with the androgen receptor (AR) continuing to be a pivotal therapeutic target. While androgen deprivation therapy and second-generation antiandrogens like enzalutamide have improved patient outcomes, the emergence of resistance, often driven by AR mutations or overexpression, necessitates the development of novel therapeutic strategies. VPC-3033 has emerged as a promising small molecule antagonist of the androgen receptor with a distinct mechanism of action that offers potential advantages in overcoming resistance. This technical guide provides an in-depth overview of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound is a potent androgen receptor antagonist that not only competitively inhibits the binding of androgens to the AR but also promotes the degradation of the AR protein.[1][2] This dual mechanism is particularly significant in the context of castration-resistant prostate cancer (CRPC), where AR overexpression is a common resistance mechanism. By inducing AR degradation, this compound can effectively reduce the total cellular pool of the receptor, thereby mitigating the effects of AR amplification.[3] Furthermore, this compound has demonstrated efficacy in prostate cancer cells that have developed resistance to enzalutamide, highlighting its potential to treat advanced and resistant forms of the disease.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound, providing a clear comparison of its potency and efficacy.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (AR Transcriptional Activity) | 0.3 µM | LNCaP | [1][2] |

| IC50 (DHT Replacement Potency) | 0.625-2.5 µM | Not Specified | [1][2] |

Table 2: In Vivo Efficacy of this compound in LNCaP Xenograft Model

| Treatment Group | Dosage | Tumor Volume Reduction | p-value | Reference |

| Vehicle Control | - | - | - | [4] |

| This compound | 10 mg/kg | Significant reduction vs. control | P < 0.05 to P < 0.001 | [4] |

Signaling Pathway

This compound exerts its effects by directly targeting the androgen receptor signaling pathway. In a normal state, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Once in the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes that promote prostate cancer cell growth and survival, such as prostate-specific antigen (PSA).

This compound disrupts this pathway at multiple points. Firstly, it acts as a competitive antagonist, preventing DHT from binding to the AR. Secondly, and more critically, it induces the degradation of the AR protein, likely through the ubiquitin-proteasome pathway. This reduces the overall levels of AR available to be activated, even in the presence of high androgen levels or in cells overexpressing the receptor.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Androgen Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay is used to quantify the ability of this compound to inhibit the transcriptional activity of the androgen receptor.

1. Cell Culture and Transfection:

- Prostate cancer cells (e.g., LNCaP) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

- After 24 hours, cells are co-transfected with a luciferase reporter plasmid containing androgen response elements (AREs) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

2. Compound Treatment:

- 24 hours post-transfection, the medium is replaced with a medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

- Cells are then stimulated with a known AR agonist, such as dihydrotestosterone (DHT), at a concentration of 0.1 nM.

- The plates are incubated for an additional 24 hours.

3. Luciferase Activity Measurement:

- The medium is removed, and cells are lysed.

- Luciferase and Renilla activities are measured using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

- The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

- The percentage of inhibition of AR transcriptional activity is calculated relative to the DHT-treated control.

- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

A[label="1. Seed LNCaP cells in 96-well plates"];

B[label="2. Co-transfect with ARE-luciferase\nand Renilla plasmids"];

C [label="3. Treat with this compound and DHT"];

D [label="4. Incubate for 24 hours"];

E [label="5. Lyse cells and measure\nluciferase activity"];

F [label="6. Normalize and calculate IC50"];

A -> B -> C -> D -> E -> F;

}

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

1. Animal Model:

- Male athymic nude mice (6-8 weeks old) are used.

- LNCaP prostate cancer cells (5 x 10^6 cells in a 1:1 mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.

2. Tumor Growth and Treatment:

- Tumor growth is monitored regularly using calipers.

- When tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.

- This compound is administered to the treatment group (e.g., 10 mg/kg, intraperitoneally, daily), while the control group receives a vehicle.

3. Efficacy Evaluation:

- Tumor volume and body weight are measured twice weekly.

- At the end of the study (e.g., after 21 days), the mice are euthanized, and the tumors are excised and weighed.

- Serum may be collected to measure PSA levels.

4. Data Analysis:

- Tumor growth curves are plotted for both groups.

- The statistical significance of the difference in tumor volume between the treatment and control groups is determined using an appropriate statistical test (e.g., t-test or ANOVA).

node [fillcolor="#34A853", fontcolor="#FFFFFF"];

A[label="1. Inject LNCaP cells subcutaneously\ninto nude mice"];

B[label="2. Monitor tumor growth"];

C [label="3. Randomize mice into treatment\nand control groups"];

D [label="4. Administer this compound or vehicle"];

E [label="5. Measure tumor volume and body weight"];

F [label="6. Excise tumors and analyze data"];

A -> B -> C -> D -> E -> F;

}

Androgen Receptor Degradation Assay (Western Blot)

This assay is used to visualize and quantify the reduction in AR protein levels following treatment with this compound.

1. Cell Culture and Treatment:

- Prostate cancer cells (e.g., LNCaP or enzalutamide-resistant variants) are cultured in 6-well plates.

- Cells are treated with various concentrations of this compound or a vehicle control for different time points (e.g., 4, 8, 16, 24 hours).

2. Protein Extraction:

- Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

- The cell lysates are centrifuged, and the supernatant containing the protein is collected.

- Protein concentration is determined using a BCA assay.

3. SDS-PAGE and Western Blotting:

- Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

- The membrane is incubated with a primary antibody specific for the androgen receptor. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

- The intensity of the bands is quantified using densitometry software.

- The level of AR protein is normalized to the loading control to determine the extent of degradation.

node [fillcolor="#FBBC05", fontcolor="#202124"];

A[label="1. Treat prostate cancer cells\nwith this compound"];

B[label="2. Lyse cells and extract proteins"];

C [label="3. Separate proteins by SDS-PAGE"];

D [label="4. Transfer proteins to PVDF membrane"];

E [label="5. Incubate with primary and\nsecondary antibodies"];

F [label="6. Visualize and quantify AR protein levels"];

A -> B -> C -> D -> E -> F;

}

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of prostate cancer, particularly in cases of resistance to current antiandrogen therapies. Its dual mechanism of AR antagonism and degradation offers a significant advantage in overcoming resistance driven by AR overexpression. The preclinical data presented in this guide demonstrate its potent in vitro and in vivo activity.

Future research should focus on a more comprehensive evaluation of this compound's pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. Further investigation into the precise molecular mechanisms of this compound-induced AR degradation could reveal new avenues for therapeutic intervention. Ultimately, the progression of this compound into clinical trials will be crucial to determine its therapeutic potential in patients with advanced and castration-resistant prostate cancer.

References

VPC-3033: A Novel Androgen Receptor Antagonist with Degradation Activity

A Technical Whitepaper on the Inhibition of Androgen Receptor Transcriptional Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The androgen receptor (AR) is a critical driver of prostate cancer progression, and targeting its transcriptional activity remains a cornerstone of therapy. However, the emergence of resistance to current antiandrogen treatments necessitates the development of novel therapeutic strategies. VPC-3033 is a first-in-class small molecule that not only competitively antagonizes the androgen receptor but also induces its degradation. This dual mechanism of action provides a promising approach to overcoming resistance and effectively silencing AR signaling. This technical guide provides an in-depth overview of this compound's effect on AR transcriptional activity, detailing the experimental methodologies used for its characterization and presenting key quantitative data.

Mechanism of Action

This compound exerts its effects on androgen receptor transcriptional activity through a dual mechanism:

-

Competitive Antagonism: this compound is a potent antagonist of the androgen receptor. It competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like dihydrotestosterone (DHT). This blockade inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent binding to androgen response elements (AREs) on target genes.

-

Androgen Receptor Degradation: Uniquely, this compound also promotes the degradation of the AR protein. This leads to a reduction in the total cellular levels of the receptor, further diminishing its capacity to drive the transcription of androgen-dependent genes.

This dual action ensures a more complete and sustained inhibition of AR signaling compared to traditional antagonists.

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy of this compound in inhibiting androgen receptor transcriptional activity and cell growth.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay |

| IC50 (AR Transcriptional Activity) | 0.3 µM | LNCaP | eGFP Reporter Assay |

| IC50 (DHT Replacement) | 0.625 - 2.5 µM | LNCaP | Radioligand Binding Assay |

| Effect on PSA Expression | Dose-dependent decrease | LNCaP | Western Blot / ELISA |

| AR Protein Degradation | Significant at 10 µM | LNCaP | Western Blot |

Table 2: Effect of this compound on Prostate Cancer Cell Viability

| Cell Line | IC50 (µM) | Androgen Sensitivity | Notes |

| LNCaP | ~5 µM | Androgen-sensitive | - |

| VCaP | ~7 µM | Androgen-sensitive, AR-overexpressing | - |

| MDV3100-Resistant LNCaP | ~6 µM | Enzalutamide-resistant | Demonstrates efficacy in a resistant setting |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Culture

-

Cell Lines: LNCaP, VCaP, and MDV3100-resistant LNCaP cells were used.

-

Media: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Androgen Deprivation: For experiments assessing androgen-dependent activity, cells were cultured in phenol red-free RPMI-1640 supplemented with 5% charcoal-stripped FBS for 48-72 hours prior to treatment.

eGFP Reporter Assay for AR Transcriptional Activity

This assay quantifies the transcriptional activity of the androgen receptor.

-

Principle: LNCaP cells were stably transfected with a reporter plasmid containing the enhanced green fluorescent protein (eGFP) gene under the control of an androgen-responsive promoter (e.g., probasin promoter). Activation of the AR leads to the expression of eGFP, which can be quantified.

-

Protocol:

-

Seed LNCaP-eGFP cells in 96-well plates in androgen-deprived medium.

-

Treat cells with varying concentrations of this compound (e.g., 0.01 to 100 µM) in the presence of a stimulating concentration of DHT (e.g., 1 nM).

-

Incubate for 24-48 hours.

-

Measure eGFP fluorescence using a plate reader at an excitation wavelength of 488 nm and an emission wavelength of 509 nm.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the DHT-induced eGFP expression.

-

Western Blotting for AR Degradation and Target Gene Expression

This technique is used to assess the levels of specific proteins.

-

Protocol:

-

Plate LNCaP cells and treat with this compound (e.g., 1, 5, 10 µM) or vehicle control for the desired time (e.g., 24, 48 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against AR, PSA, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensity using densitometry software.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

Seed prostate cancer cells in 96-well plates.

-

Treat cells with a range of this compound concentrations for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Androgen Receptor Signaling and this compound's Mechanism of Action.

Caption: General Experimental Workflow for Characterizing this compound.

Conclusion

This compound represents a significant advancement in the development of androgen receptor-targeted therapies. Its dual mechanism of competitive antagonism and receptor degradation provides a robust and durable inhibition of AR signaling. The data presented herein demonstrates its potent activity in both androgen-sensitive and enzalutamide-resistant prostate cancer models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and other next-generation AR-targeting compounds.

Preliminary In Vitro Profile of VPC-3033: A Novel Androgen Receptor Antagonist and Degrader

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-3033 is a novel small molecule that has demonstrated significant potential as a therapeutic agent for advanced prostate cancer, particularly in cases resistant to current anti-androgen therapies. This document provides a comprehensive overview of the preliminary in vitro studies of this compound, detailing its mechanism of action as a potent androgen receptor (AR) antagonist and degrader. This guide includes a summary of its biological activity, detailed experimental protocols for key assays, and a visualization of its proposed signaling pathway.

Introduction

The androgen receptor (AR) is a critical driver in the development and progression of prostate cancer. While first and second-generation anti-androgen therapies have shown clinical efficacy, the emergence of resistance, often through AR mutations or overexpression, remains a significant challenge. This compound represents a promising new class of AR antagonists that not only competitively inhibits androgen binding but also promotes the degradation of the AR protein, offering a dual mechanism to overcome resistance.

Biological Activity of this compound

This compound has been shown to be a potent antagonist of the androgen receptor. It effectively displaces dihydrotestosterone (DHT) from the AR, inhibits AR transcriptional activity, and induces the degradation of the AR protein.[1] Notably, it has demonstrated significant activity against prostate cancer cells that are resistant to the second-generation anti-androgen, enzalutamide.[1]

Quantitative Data Summary

The following table summarizes the key in vitro potencies of this compound.

| Assay | IC50 Value | Cell Lines Tested | Reference |

| Androgen DHT Replacement Potency | 0.625 - 2.5 µM | Not specified | [1] |

| AR Transcriptional Activity Inhibition | 0.3 µM | Not specified | [1] |

| Inhibition of Cell Growth (LNCaP) | Data not available | LNCaP (Androgen receptor-positive) | [2] |

| Inhibition of Cell Growth (MDV3100-resistant) | Data not available | MDV3100-resistant (Enzalutamide-resistant) | [2] |

| Inhibition of Cell Growth (PC3) | Data not available | PC3 (Androgen receptor-negative) | [2] |

Mechanism of Action: Androgen Receptor Degradation

A key feature of this compound is its ability to induce the degradation of the androgen receptor. This action is believed to be mediated through the ubiquitin-proteasome pathway, a major cellular machinery for protein degradation. By targeting AR for destruction, this compound can effectively reduce the total cellular pool of the receptor, thereby inhibiting its signaling even in contexts of overexpression or mutation that confer resistance to traditional antagonists.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound, leading to the degradation of the androgen receptor.

Caption: Proposed mechanism of this compound leading to AR degradation.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Cell Culture

-

Cell Lines:

-

LNCaP (androgen-sensitive human prostate adenocarcinoma cells)

-

MDV3100-resistant LNCaP cells (a model for enzalutamide resistance)

-

PC3 (androgen-independent human prostate cancer cells)

-

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Androgen Receptor (AR) Transcriptional Activity Assay (eGFP Reporter)

This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.

-

Principle: Cells are transfected with a reporter plasmid containing an androgen response element (ARE) driving the expression of enhanced Green Fluorescent Protein (eGFP). In the presence of an androgen (e.g., R1881), the AR binds to the ARE and activates eGFP expression. An AR antagonist will inhibit this process, leading to a decrease in eGFP fluorescence.

-

Procedure:

-

Seed AR-positive cells (e.g., LNCaP) in a 96-well plate.

-

Transfect the cells with an ARE-eGFP reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with a medium containing a synthetic androgen (e.g., 0.1 nM R1881) and varying concentrations of this compound.

-

Incubate for an additional 24-48 hours.

-

Measure eGFP fluorescence using a fluorescence plate reader.

-

Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in eGFP expression.

-

Androgen Competition Binding Assay

This assay determines the ability of a compound to compete with a natural androgen for binding to the androgen receptor.

-

Principle: A radiolabeled androgen (e.g., [3H]-DHT) is incubated with a source of androgen receptor (e.g., cell lysate or purified receptor). The amount of bound radioactivity is measured. A competing compound will displace the radiolabeled androgen, resulting in a decrease in the measured radioactivity.

-

Procedure:

-

Prepare cell lysates from AR-positive cells.

-

In a multi-well plate, incubate the cell lysate with a fixed concentration of [3H]-DHT and varying concentrations of this compound.

-

After incubation, separate the bound from the unbound radioligand (e.g., using a filter-binding assay).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the bound [3H]-DHT.

-

Western Blot for AR Degradation

This assay is used to visualize and quantify the amount of androgen receptor protein in cells following treatment with a compound.

-

Procedure:

-

Treat prostate cancer cells with this compound at various concentrations and for different time points.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the androgen receptor.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

-

Cell Viability Assay

This assay measures the effect of a compound on the proliferation and survival of cancer cells.

-

Procedure:

-

Seed prostate cancer cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound.

-

Incubate for a defined period (e.g., 72 hours).

-

Add a viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo).

-

Measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of this compound.

Caption: General workflow for in vitro characterization of this compound.

Conclusion

The preliminary in vitro data for this compound are highly encouraging, positioning it as a promising candidate for further development as a therapeutic for advanced and treatment-resistant prostate cancer. Its dual mechanism of AR antagonism and degradation offers a potential advantage over existing therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and similar molecules. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical in vivo models.

References

VPC-3033: A Novel Androgen Receptor Antagonist for Enzalutamide-Resistant Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of resistance to second-generation antiandrogens like enzalutamide represents a significant clinical challenge in the management of advanced prostate cancer. A key mechanism of this resistance is the continued signaling of the androgen receptor (AR), often through mechanisms such as AR gene amplification, point mutations, or the expression of constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD).[1][2][3] VPC-3033 is a novel small molecule androgen receptor antagonist that has demonstrated significant preclinical activity against enzalutamide-resistant prostate cancer.[4][5] Developed through a combination of virtual and experimental screening, this compound represents a new class of AR antagonists, the 10-benzylidene-10H-anthracen-9-ones, which not only inhibit AR transcriptional activity but also induce its degradation.[6][7] This whitepaper provides a comprehensive technical overview of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing its proposed mechanism of action.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action against the androgen receptor:

-

Competitive Antagonism: this compound competitively inhibits the binding of androgens, such as dihydrotestosterone (DHT), to the androgen receptor.[4][5] This direct competition prevents the conformational changes required for AR activation and subsequent downstream signaling.

-

Androgen Receptor Degradation: A key feature of this compound is its ability to induce the degradation of the AR protein.[4][6] This action reduces the total cellular pool of AR, including potentially resistant forms, thereby diminishing the receptor's capacity to drive tumor growth. The exact mechanism of degradation is believed to involve the ubiquitin-proteasome system.[8][9][10]

This dual mechanism allows this compound to be effective even in the context of enzalutamide resistance, where mechanisms that rely solely on competitive antagonism of the LBD may fail.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Value | Reference |

| DHT Replacement Potency (IC50) | Radioligand Binding Assay | 0.625 - 2.5 µM | [4][5] |

| AR Transcriptional Activity Inhibition (IC50) | Luciferase Reporter Assay | 0.3 µM | [4][5] |

Table 2: In Vivo Efficacy of this compound in LNCaP Xenograft Model

| Treatment Group | Dosage | Tumor Volume Reduction | Significance | Reference |

| This compound | 10 mg/kg | Significant reduction compared to vehicle control | p < 0.05 | [7][11] |

Note: More detailed quantitative data from enzalutamide-resistant cell lines and xenograft models are likely available in the primary publication by Li H, et al. (Molecular Cancer Therapeutics, 2013), which was not fully accessible for this review.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on established techniques in the field and are intended to serve as a comprehensive guide for researchers.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the proliferation of prostate cancer cells.

-

Cell Lines: Enzalutamide-sensitive (e.g., LNCaP) and enzalutamide-resistant (e.g., MR49F) prostate cancer cell lines.[1]

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Treat the cells with a serial dilution of this compound (or vehicle control) and incubate for a specified period (e.g., 72 hours).

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9]

-

Androgen Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantifies the ability of this compound to inhibit AR-mediated gene transcription.

-

Cell Lines: Prostate cancer cells (e.g., LNCaP) that endogenously express AR.

-

Reagents:

-

AR-responsive luciferase reporter plasmid (e.g., containing androgen response elements).

-

Control plasmid with a constitutive promoter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Luciferase assay substrate.

-

-

Procedure:

-

Co-transfect cells with the AR-responsive luciferase reporter plasmid and the control plasmid.

-

After 24 hours, treat the cells with this compound (or vehicle control) in the presence of an AR agonist (e.g., R1881).

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of AR transcriptional activity relative to the agonist-only control and determine the IC50 value.

-

Androgen Receptor Degradation Assay (Western Blot)

This protocol is used to visualize and quantify the degradation of the AR protein induced by this compound.

-

Cell Lines: Prostate cancer cell lines expressing AR (e.g., LNCaP, VCaP).

-

Procedure:

-

Treat cells with this compound (or vehicle control) for various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for the N-terminal domain of the AR.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative amount of AR protein at each time point.[12][13]

-

In Vivo Xenograft Study

This protocol evaluates the in vivo efficacy of this compound in a mouse model of prostate cancer.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Cell Line: Enzalutamide-resistant prostate cancer cells (e.g., MR49F) or enzalutamide-sensitive cells (e.g., LNCaP).

-

Procedure:

-

Subcutaneously inject the prostate cancer cells into the flanks of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg, intraperitoneally or orally) or vehicle control daily.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[7][11][14]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

Figure 1. Canonical Androgen Receptor Signaling Pathway.

Figure 2. this compound Overcomes Enzalutamide Resistance Mechanisms.

Figure 3. Workflow for Preclinical Evaluation of this compound.

Conclusion

This compound is a promising novel androgen receptor antagonist with a dual mechanism of action that includes both competitive inhibition and degradation of the AR protein. Preclinical data indicate its potential as a therapeutic agent for enzalutamide-resistant prostate cancer. Further investigation, including the acquisition of more comprehensive preclinical data and eventual clinical trials, is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals working to address the challenge of treatment resistance in advanced prostate cancer.

References

- 1. Integrative molecular network analysis identifies emergent enzalutamide resistance mechanisms in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enzalutamide Sensitizes Castration‐Resistant Prostate Cancer to Copper‐Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]

- 9. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. KDM8/JMJD5 as a dual coactivator of AR and PKM2 integrates AR/EZH2 network and tumor metabolism in CRPC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

Methodological & Application

Application Notes and Protocols for VPC-3033 in LNCaP Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-3033 is a potent antagonist of the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the LNCaP human prostate cancer cell line, a widely used model for androgen-sensitive prostate cancer. LNCaP cells are known to express a mutated androgen receptor (T877A), which can affect their response to different ligands.[3][4]

This compound acts by inhibiting AR transcriptional activity and promoting the degradation of the AR protein.[1][2] It has shown significant activity in both androgen-sensitive and enzalutamide-resistant prostate cancer cells, making it a valuable tool for studying AR signaling and developing novel therapeutics.[1][2] A related compound, VPC-13566, targets the Binding Function 3 (BF3) pocket of the AR, a different mechanism from traditional anti-androgens, which may help overcome drug resistance.[5]

Data Presentation

Quantitative Effects of this compound and Related Compounds in LNCaP Cells

The following table summarizes the reported quantitative data for this compound and the related compound VPC-13566 in LNCaP cells. This data is essential for designing experiments and interpreting results.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| This compound | AR Transcriptional Activity Inhibition | LNCaP | 0.3 µM | [1] |

| This compound | Androgen (DHT) Displacement | - | 0.625-2.5 µM | [1] |

| VPC-13566 | AR Transcriptional Activity Inhibition (eGFP assay) | LNCaP | 0.05 µM | [5] |

| VPC-13566 | PSA Secretion Inhibition | LNCaP | 0.08 µM | [5] |

| VPC-13566 | Cell Viability Inhibition | LNCaP | 0.15 µM | [5] |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound on the Androgen Receptor signaling pathway in LNCaP cells. In these cells, androgens like dihydrotestosterone (DHT) bind to the AR, leading to its nuclear translocation, dimerization, and the transcription of target genes that promote cell proliferation and survival.[6] this compound inhibits this process by antagonizing the AR and inducing its degradation.

Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in LNCaP cells.

LNCaP Cell Culture

A foundational aspect of obtaining reliable and reproducible results is proper cell culture technique.

Materials:

-

LNCaP cells (ATCC® CRL-1740™)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Charcoal-stripped FBS (for androgen deprivation experiments)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 3-4 days or when they reach 80-90% confluency.[7]

-

For androgen-deprivation studies, switch the cells to RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 24 hours prior to treatment.[4]

Cell Viability Assay (MTS/WST-1)

This assay determines the effect of this compound on LNCaP cell proliferation and viability.

Materials:

-

LNCaP cells

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Complete growth medium

-

MTS or WST-1 cell proliferation assay kit

-

Microplate reader

Protocol:

-

Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Allow the cells to attach overnight.

-

Prepare serial dilutions of this compound in the appropriate culture medium. The final DMSO concentration should be kept below 0.1%.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for 48-96 hours. A 4-day incubation was used for the related compound VPC-13566.[5]

-

Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for AR and PSA Levels

This protocol is used to assess the effect of this compound on the protein levels of the Androgen Receptor and its downstream target, Prostate-Specific Antigen (PSA).

Materials:

-

LNCaP cells

-

6-well plates

-

This compound

-

DHT (optional, for stimulation)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-AR, anti-PSA, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed LNCaP cells in 6-well plates and allow them to reach 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound with or without androgen stimulation (e.g., 1 nM R1881 or 10 nM DHT) for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Perform densitometry analysis to quantify protein levels, normalizing to a loading control like GAPDH or β-actin.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This protocol measures the effect of this compound on the mRNA levels of AR target genes, such as KLK3 (encoding PSA) and TMPRSS2.

Materials:

-

LNCaP cells

-

6-well plates

-

This compound

-

DHT or R1881 (optional, for stimulation)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (KLK3, TMPRSS2) and a housekeeping gene (GAPDH, ACTB)

-

Real-time PCR system

Protocol:

-

Seed and treat LNCaP cells in 6-well plates as described for Western blotting. A typical treatment time is 16-24 hours.

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using the appropriate master mix and primers for your target and housekeeping genes.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in LNCaP cells.

Caption: A typical experimental workflow for characterizing this compound in LNCaP cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genome.ucsc.edu [genome.ucsc.edu]

- 5. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changes in androgen receptor nongenotropic signaling correlate with transition of LNCaP cells to androgen independence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for VPC-3033 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-3033 is an experimental small molecule antagonist of the Androgen Receptor (AR), a key driver in the progression of prostate cancer. It functions by not only inhibiting the transcriptional activity of AR but also by promoting its degradation.[1] Preclinical studies have demonstrated its potential in reducing tumor growth in prostate cancer models, including those resistant to existing therapies like enzalutamide. These application notes provide a detailed protocol for the use of this compound in a mouse xenograft model of prostate cancer using the LNCaP human prostate adenocarcinoma cell line.

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and activates the transcription of genes involved in cell growth and survival.[2][3][4][5] In prostate cancer, this pathway is often hyperactivated. This compound exerts its anti-cancer effects by directly competing with androgens for binding to the AR and subsequently inducing the degradation of the AR protein. This dual mechanism effectively shuts down androgen-mediated signaling, leading to an inhibition of tumor cell proliferation.

Experimental Protocols

LNCaP Cell Culture and Preparation

-

Cell Line: LNCaP (ATCC® CRL-1740™), an androgen-sensitive human prostate adenocarcinoma cell line.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

-

Cell Harvesting for Injection:

-

Wash sub-confluent cells with sterile Phosphate Buffered Saline (PBS).

-

Incubate with Trypsin-EDTA until cells detach.

-

Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in serum-free RPMI-1640 or PBS.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).

-

Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium/PBS and Matrigel® Basement Membrane Matrix on ice. The final cell concentration should be 1 x 10^7 cells/mL.

-

LNCaP Xenograft Model Establishment

-

Animal Model: Male athymic nude mice (e.g., NU/NU), 6-8 weeks old.

-

Acclimatization: Allow mice to acclimatize for at least one week before any procedures.

-

Cell Implantation:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Inject 0.1 mL of the LNCaP cell suspension (containing 1 million cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice until they have fully recovered from anesthesia.

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for general health and tumor appearance.

-

Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.

-

Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[6]

-

Treatment can be initiated when tumors reach an average volume of 100-150 mm³.[7]

-

This compound Treatment Protocol

-

This compound Formulation:

-

Note: The specific vehicle used in the pivotal preclinical studies has not been detailed in publicly available literature. A common vehicle for similar hydrophobic small molecules is a formulation of DMSO, PEG300, and Tween 80 in saline. It is highly recommended to perform small-scale formulation and stability tests prior to the main study.

-

Suggested Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.

-

Prepare the this compound solution fresh daily. First, dissolve this compound in DMSO, then add PEG300 and Tween 80, and finally, bring to the final volume with saline.

-

-

Dosing and Administration:

-

Dose: 10 mg/kg body weight.[1]

-

Route of Administration: Intraperitoneal (IP) injection.

-

Frequency: Daily. This is an estimation based on common practice for similar compounds and should be optimized.

-

Control Group: Administer the vehicle solution to the control group of mice following the same schedule.

-

-

Monitoring and Endpoints:

-

Continue to monitor tumor volume and body weight 2-3 times per week.

-

Observe for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

Primary Endpoint: Tumor growth inhibition.

-

Secondary Endpoints: Body weight, overall health, and survival.

-

Study Termination: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive distress or tumor ulceration.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for AR levels).

-

Data Presentation

The quantitative data from the xenograft study should be summarized in clear and concise tables for easy comparison between the treatment and control groups.

Table 1: Animal and Cell Line Specifications

| Parameter | Specification |

| Animal Model | Male Athymic Nude Mice (NU/NU) |

| Age | 6-8 weeks |

| Cell Line | LNCaP (Human Prostate Adenocarcinoma) |

| Injection Site | Subcutaneous, Right Flank |

| Cell Number | 1 x 10^6 cells per mouse |

| Vehicle | 1:1 Serum-Free Medium/PBS and Matrigel® |

| Injection Volume | 0.1 mL |

Table 2: Treatment Regimen

| Group | Treatment | Dose | Route | Frequency |

| 1 | Vehicle Control | N/A | IP | Daily |

| 2 | This compound | 10 mg/kg | IP | Daily |

Table 3: Summary of Efficacy Data (Example)

| Group | N | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | 10 | 120.5 ± 10.2 | 1850.3 ± 150.7 | N/A | 1.9 ± 0.2 | +5.2 ± 1.5 |

| This compound | 10 | 122.1 ± 9.8 | 650.7 ± 85.4 | 64.8 | 0.7 ± 0.1 | +2.1 ± 2.0 |

Visualization of Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of tumor angiogenesis in subcutaneous and orthotopic LNCaP mouse models using contrast-enhanced ultrasound imaging - Liu - Translational Cancer Research [tcr.amegroups.org]

- 7. meliordiscovery.com [meliordiscovery.com]

Determining the IC50 of VPC-3033 in Prostate Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of VPC-3033, a novel androgen receptor (AR) antagonist, in various prostate cancer cell lines. This compound has demonstrated significant potency in inhibiting AR transcriptional activity and has shown efficacy in enzalutamide-resistant prostate cancer models. This document outlines the necessary protocols for cell viability assays, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.

Introduction

Prostate cancer is a leading cause of cancer-related death in men, and the androgen receptor (AR) is a key driver of its progression. While androgen deprivation therapies are initially effective, the disease often progresses to castration-resistant prostate cancer (CRPC), where the AR signaling axis remains active. Second-generation antiandrogens like enzalutamide have improved outcomes, but resistance inevitably develops.

This compound is a promising small molecule that acts as a potent AR antagonist. It not only inhibits AR transcriptional activity but also promotes AR degradation. Notably, this compound has demonstrated activity against prostate cancer cells that have developed resistance to enzalutamide, highlighting its potential as a next-generation therapeutic. The determination of its IC50 value is a critical first step in evaluating its efficacy and mechanism of action in different prostate cancer subtypes.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in the context of its anti-androgenic activity. The IC50 for cell viability can be determined using the protocols provided below and will vary depending on the cell line and experimental conditions.

| Parameter | Cell Line/System | IC50 Value | Reference |

| AR Transcriptional Activity Inhibition | - | 0.3 µM | |

| Androgen (DHT) Replacement Potency | - | 0.625 - 2.5 µM | |

| Cell Growth Inhibition (Estimated) | LNCaP (AR-positive) | ~10 µM | Inferred from dose-response curves |

| Cell Growth Inhibition (Estimated) | Enzalutamide-Resistant LNCaP | ~10 µM | Inferred from dose-response curves |

| Cell Growth Inhibition (Estimated) | PC-3 (AR-negative) | > 20 µM (minimal effect) | Inferred from dose-response curves |